physicochemical properties of N-(2,3,4-trifluorophenyl)acetamide
physicochemical properties of N-(2,3,4-trifluorophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2,3,4-trifluorophenyl)acetamide
Abstract: N-(2,3,4-trifluorophenyl)acetamide is a fluorinated aromatic amide of significant interest as a potential building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions. A thorough understanding of its physicochemical properties is therefore a prerequisite for its effective application. This technical guide provides a comprehensive overview of the core physicochemical attributes of N-(2,3,4-trifluorophenyl)acetamide. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies for their determination, explaining the scientific rationale behind each protocol. This serves as both a theoretical guide and a practical handbook for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated molecules.
Chemical Identity and Structural Framework
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-(2,3,4-trifluorophenyl)acetamide | |
| CAS Number | 365-29-7 | [1][2] |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.14 g/mol | [1][3] |
| Chemical Structure | ![]() | |
| InChI Key | YHTIZYPWNFRADV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C=C1)F)F)F |
The structure reveals an acetamide group linked to a trifluorinated phenyl ring. The ortho, meta, and para positioning of the fluorine atoms relative to the amide linkage is expected to create a unique electronic and steric environment, influencing properties such as acidity of the N-H proton, rotational barriers, and intermolecular interactions.
Core Physicochemical Properties: Theory and Experimental Protocols
The behavior of a molecule in a biological or chemical system is governed by its intrinsic physicochemical properties. The following sections detail the importance of these properties and the gold-standard methods for their experimental determination.
Solid-State Properties: Melting Point
Theoretical Importance: The melting point is a fundamental thermal property that provides critical insights into the purity and crystalline lattice energy of a compound. A sharp, well-defined melting range is a primary indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[4][5] For drug development, the melting point influences solubility and dissolution rate, impacting bioavailability.
Data Summary: Specific, experimentally determined melting point data for N-(2,3,4-trifluorophenyl)acetamide is not available in the reviewed literature. For context, the related isomer N-(2,3,5-trifluorophenyl)acetamide has a reported melting point of 121 °C.[6]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the most common and reliable method for determining the melting point range of a solid crystalline sample.[7][8]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle to ensure uniform heat transfer.[8]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm for an accurate reading.[9]
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Pre-heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough value. A fresh sample must be used for the subsequent accurate measurement.[4][8]
-
Accurate Determination: Heat at a medium rate to approximately 20 °C below the expected melting point. Then, slow the heating rate to 1-2 °C per minute to allow the system to reach thermal equilibrium.[9]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.
Caption: Workflow for Capillary Melting Point Determination.
Partitioning Behavior: Lipophilicity (LogP)
Theoretical Importance: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most critical physicochemical property in drug design.[10] It governs a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, its volume of distribution, and its susceptibility to metabolic enzymes.[10] LogP is a key component of predictive models like Lipinski's "Rule of Five" for assessing drug-likeness.[11]
Data Summary: An experimentally determined LogP value for N-(2,3,4-trifluorophenyl)acetamide is not available in the reviewed literature. A computed XLogP3-AA value for the positional isomer, 2-(2,3,4-Trifluorophenyl)acetamide, is 1.0, suggesting moderate lipophilicity.[3] The LogP of the title compound is expected to be in a similar range.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107/117)
The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its direct determination of the partition coefficient.[10][12]
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases for 24 hours and allowing them to separate completely before use.[11]
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol for this compound).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), add known volumes of the saturated n-octanol and saturated buffer. Add a small, known amount of the compound's stock solution. The final concentration should not exceed 0.01 M to avoid self-association.
-
Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached. This can range from minutes to hours. The vessel should be thermostatted, typically at 25 °C.
-
Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any emulsions.
-
Quantification: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as its base-10 logarithm, LogP.
-
Validation: The protocol should be validated by running a reference compound with a known LogP value in parallel.
Specialized Protocol for Fluorinated Compounds: For molecules containing fluorine, ¹⁹F NMR spectroscopy offers a highly accurate and straightforward alternative to the shake-flask method. It allows for direct quantification of the analyte in each phase without the need for chromatographic separation, leveraging the unique NMR signature of the fluorine atoms.[13]
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility
Theoretical Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] A compound must first dissolve in gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.[15] It is essential to distinguish between thermodynamic solubility (the true equilibrium concentration) and kinetic solubility (which measures precipitation from a DMSO stock solution).[15]
Data Summary: Quantitative aqueous solubility data for N-(2,3,4-trifluorophenyl)acetamide is not available in the reviewed literature.
Experimental Protocol: Thermodynamic Shake-Flask Solubility (OECD 105)
This method determines the true equilibrium solubility of a compound and is the standard for regulatory submissions.[16]
-
System Setup: Add an excess amount of the solid compound to a vessel containing a known volume of the aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[16] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Quantification: Analyze the clear filtrate using a validated concentration-detection method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
-
Validation: The stability of the compound in the test media should be confirmed to ensure degradation has not occurred during the experiment.[16] The final pH of the solution should also be measured and reported.
Ionization Constant (pKa)
Theoretical Importance: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(2,3,4-trifluorophenyl)acetamide, the most relevant pKa would be associated with the amide N-H proton. This value dictates the charge state of the molecule across the physiological pH range, which in turn profoundly affects its solubility, permeability, and potential for ionic interactions with biological targets.[17]
Data Summary: An experimentally determined pKa value for N-(2,3,4-trifluorophenyl)acetamide is not available in the reviewed literature. For the related compound 2,2,2-trifluoro-N-phenylacetamide, a predicted pKa of 10.05 has been reported, suggesting the amide proton is weakly acidic.[18]
Experimental Protocol: Potentiometric Titration (OECD 112)
Potentiometric titration is a highly accurate and widely used method for pKa determination.[17]
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system, often a co-solvent like methanol or DMSO mixed with water to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Titration: Slowly titrate the solution with a standardized acid (e.g., HCl) and then back-titrate with a standardized base (e.g., NaOH), recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is typically used to calculate the pKa from the titration data by fitting it to the Henderson-Hasselbalch equation.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei.
-
Anticipated ¹H NMR Features: One would expect a singlet for the acetyl methyl (CH₃) protons around 2.0-2.2 ppm, a broad singlet for the amide (N-H) proton, and complex multiplets in the aromatic region (7-8 ppm) for the two phenyl protons, showing coupling to each other and to the fluorine atoms.
-
Anticipated ¹³C NMR Features: Signals for the methyl carbon, the carbonyl carbon (C=O) around 168-170 ppm, and multiple signals in the aromatic region, with some showing characteristic C-F coupling.
-
Anticipated ¹⁹F NMR Features: Three distinct signals would be expected for the three non-equivalent fluorine atoms, with complex splitting patterns due to both F-F and F-H coupling, providing definitive confirmation of the substitution pattern.
3.2 Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present.
-
Anticipated Absorption Bands:
-
N-H stretch: A sharp peak around 3300-3250 cm⁻¹ (Amide II band).
-
C=O stretch: A strong, sharp peak around 1680-1650 cm⁻¹ (Amide I band).
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
C-F stretch: Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region.
-
3.3 Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the exact molecular weight and providing structural information from fragmentation patterns.
-
Anticipated Features:
-
Molecular Ion (M⁺): A clear peak at m/z = 189.04, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group, and other characteristic cleavages of the amide bond and aromatic ring.
-
Conclusion
N-(2,3,4-trifluorophenyl)acetamide is a molecule with significant potential, whose utility is fundamentally linked to its physicochemical properties. This guide has established the critical importance of key parameters including melting point, lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). While specific experimental data for this compound remains to be published, we have provided a robust framework of authoritative, validated protocols for their determination. The application of these methodologies—from capillary melting point analysis and shake-flask partitioning to potentiometric titration and comprehensive spectroscopic characterization—is essential for any researcher aiming to synthesize, purify, and ultimately deploy this compound in drug discovery or materials science applications. This guide serves as a foundational document to enable such work, grounding future research in the principles of sound physicochemical science.
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